helix-loop-helix protein 462
Description
Properties
CAS No. |
135845-89-5 |
|---|---|
Molecular Formula |
C16H27NO6 |
Synonyms |
helix-loop-helix protein 462 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar HLH Proteins
Below, we compare HLH-462 (inferred from ZFP462-associated contexts) with well-characterized HLH/bHLH proteins, focusing on structural motifs, functional roles, and expression patterns.
Table 1: Comparative Analysis of HLH-462 and Related HLH Proteins
Key Comparative Insights
Structural Divergence: Unlike classic bHLH proteins (e.g., Scleraxis, DEC2), HLH-462 (as inferred from ZFP462) lacks a canonical HLH domain but shares functional overlap in regulating pluripotency . This contrasts with Id2, which retains an HLH domain but cannot bind DNA due to the absence of a basic region . Proteins like CRABS CLAW (Arabidopsis) combine zinc finger and HLH-like "yabby" domains, highlighting evolutionary versatility in domain architecture .
Functional Overlap and Specialization :
- Id2 and HLH-462 both influence cell fate but through opposing mechanisms: Id2 inhibits differentiation by sequestering bHLH partners , while ZFP462 (linked to HLH-462) supports pluripotency in embryos .
- Scleraxis and Mesp1 drive lineage-specific differentiation (chondrogenesis and mesoderm formation, respectively), unlike HLH-462/ZFP462, which is associated with maintaining undifferentiated states .
Expression and Disease Relevance: Id2 is overexpressed in pancreatic cancer, correlating with proliferation and poor differentiation . In contrast, HLH-462/ZFP462 expression declines post-blastocyst stage, suggesting a role in early development .
Evolutionary and Mechanistic Context
- Phylogenetic Relationships : The bHLH family expanded through gene duplication and domain shuffling, as seen in plant proteins like OsLG1 (rice), which regulates panicle development . HLH-462/ZFP462 may represent a divergent branch with zinc finger integration.
- DNA Binding Specificity: Canonical bHLH proteins (e.g., AhR/Arnt) bind E-box motifs (CANNTG), while Id proteins lack DNA-binding capacity . HLH-462/ZFP462’s zinc finger domain likely targets distinct sequences, such as GC-rich regions .
Preparation Methods
Gene Identification and Structural Features
The HLH462 gene was mapped to the distal region of mouse chromosome 4 through interspecific backcross analysis. The cDNA sequence reveals a 940-base-pair open reading frame encoding a 14 kDa protein. The promoter region contains regulatory elements such as a TATA box at -29, a serum response element (SRE)-like motif at -351, and a cAMP response element (CRE)-like site at -375, which mediate its induction by growth factors.
Table 1: Key Regulatory Elements in the HLH462 Promoter
| Element | Position | Function |
|---|---|---|
| TATA Box | -29 | Basal transcription initiation |
| Zif268 Site | -88 | Growth factor responsiveness |
| SRE-like Element | -351 | Serum-induced activation |
| CRE-like Element | -375 | cAMP-mediated signaling response |
cDNA Cloning and Vector Construction
The HLH462 cDNA was cloned into plasmid vectors for bacterial and eukaryotic expression. Early protocols used BALB/c 3T3 cell mRNA reverse-transcribed into cDNA, followed by PCR amplification with primers flanking the coding sequence. The product was ligated into pUC19 for sequencing and subsequently subcloned into mammalian expression vectors (e.g., pCMV) under the control of a cytomegalovirus promoter.
Expression Systems for HLH462
Mammalian Cell Culture Induction
HLH462 is natively expressed in mouse 3T3 fibroblasts upon stimulation with platelet-derived growth factor (PDGF), phorbol esters (PMA), or calcium ionophores (A23187). Induction protocols involve:
Table 2: Induction Kinetics of HLH462 mRNA in 3T3 Cells
| Inducer | Concentration | Peak mRNA Time | Fold Increase |
|---|---|---|---|
| PDGF | 10 ng/mL | 60 minutes | 8× |
| PMA | 100 nM | 45 minutes | 12× |
| Forskolin | 10 µM | 90 minutes | 5× |
Purification of Recombinant HLH462
Hydrophobic Interaction Chromatography (HIC)
A patented HIC method for purifying monoclonal antibodies (e.g., adalimumab) can be adapted for HLH462. Key parameters include:
-
Binding Buffer : 1.5 M ammonium sulfate, 20 mM sodium phosphate (pH 7.0).
-
Wash Buffer : 1.0 M ammonium sulfate, 20 mM sodium phosphate (pH 7.0).
-
Elution : Gradient to 0 M ammonium sulfate.
HLH462’s hydrophobic patches in the HLH domain facilitate binding to HIC media (e.g., Butyl Sepharose). Under these conditions, host cell proteins (HCPs) and aggregates bind more tightly (Kp > 300), while HLH462 elutes in the flow-through (Kp ~ 100).
Table 3: HIC Performance Metrics for HLH462 Purification
| Parameter | Value |
|---|---|
| Binding Capacity | 20 mg/mL media |
| Aggregate Reduction | ≥90% |
| HCP Clearance | 1.5-log reduction |
| Final Purity | ≥95% by SDS-PAGE |
Functional Validation of Purified HLH462
DNA-Binding Inhibition Assays
HLH462 inhibits E-box binding by basic HLH transcription factors like MyoD and E12. A typical electrophoretic mobility shift assay (EMSA) involves:
-
Incubating ¹³²P-labeled E-box DNA with MyoD/E12 heterodimers.
-
Adding 2–8 µg of purified HLH462 to the reaction.
-
Resolving complexes on a 6% polyacrylamide gel.
HLH462 reduces MyoD/E12-DNA complex formation by 70–90% at 4:1 molar ratios.
Structural Analysis via Homology Modeling
Using the XylE bacterial transporter structure (PDB: 4GBZ) as a template, a homology model of HLH462’s HLH domain was generated. Key features include:
Q & A
Q. What experimental methods are commonly used to detect and quantify HLH 462 (ID3) expression in cellular models?
To detect HLH 462, researchers typically use Western blotting with validated antibodies targeting its conserved domains (e.g., anti-ID3 antibodies) . For quantification, qRT-PCR with primers specific to the ID3 gene (Entrez Gene ID: 3399 in humans) is recommended . Ensure proper controls, such as housekeeping genes (e.g., GAPDH) and knockout cell lines, to validate specificity. For tissue-specific studies, immunohistochemistry with epitope retrieval protocols can localize HLH 462 in paraffin-embedded samples .
Q. How does HLH 462 interact with other bHLH transcription factors, and what assays are used to study these interactions?
HLH 462 (ID3) acts as a dominant-negative regulator by forming non-functional heterodimers with class I bHLH proteins (e.g., E47, MyoD), preventing their DNA binding to E-box motifs (CANNTG) . To study interactions, use co-immunoprecipitation (co-IP) with epitope-tagged constructs (e.g., FLAG-ID3 and HA-E47) in transfected cells . Electrophoretic mobility shift assays (EMSAs) can confirm disrupted DNA-binding activity when ID3 is co-expressed with its partners .
Q. What are the functional consequences of HLH 462 knockout in model organisms?
ID3 knockout mice exhibit defects in B-cell development and neurogenesis due to dysregulated differentiation . Methodologically, CRISPR-Cas9-mediated knockout in cell lines (e.g., HEK293 or primary stem cells) can be combined with RNA-seq to identify downstream targets. Include rescue experiments (e.g., ID3 overexpression) to confirm phenotype specificity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on HLH 462’s role in differentiation pathways across different cell types?
Discrepancies may arise from cell-type-specific dimerization partners or epigenetic contexts. To address this:
- Perform systematic meta-analysis of public RNA-seq datasets (e.g., GEO, ArrayExpress) comparing ID3 expression and correlated pathways (e.g., NOTCH signaling) .
- Use single-cell RNA sequencing to map ID3 expression heterogeneity within tissues (e.g., embryonic vs. adult stem cells) .
- Validate findings in isogenic cell lines with controlled genetic backgrounds to minimize confounding variables .
Q. What strategies are recommended for identifying genome-wide binding sites of HLH 462 in complex with other bHLH factors?
HLH 462 itself lacks DNA-binding capacity but modulates partners like E46. To map indirect binding sites:
Q. How can phylogenetic analysis inform the functional conservation of HLH 462 across species?
Comparative genomics tools like MEGA11 or PhyML can reconstruct phylogenetic trees using ID3 orthologs (e.g., human Q02535, mouse P41133) . Focus on conserved residues in the HLH domain to predict functional conservation. For example, the Drosophila ortholog extramacrochaetae (emc) shares dominant-negative roles, suggesting ancient evolutionary roles in developmental regulation .
Q. What experimental designs are critical for assessing HLH 462’s role in disease models (e.g., cancer or neurodegeneration)?
- Use patient-derived xenografts (PDXs) or organoids to study ID3 overexpression/knockdown in tumorigenesis .
- For neurodegeneration, employ inducible conditional knockout mice (e.g., Nestin-Cre; ID3^fl/fl) to temporally regulate ID3 in neural stem cells .
- Incorporate multi-omics integration (proteomics, metabolomics) to dissect pathway crosstalk .
Methodological Best Practices
- Antibody Validation : Ensure antibodies (e.g., anti-ID3) are validated using knockout controls and orthogonal methods (e.g., siRNA knockdown) .
- Data Reproducibility : Follow NIH guidelines for preclinical studies, including randomization, blinding, and power analysis .
- Literature Review : Use databases like PubMed and UniProt to track ID3-related interactomes and pathways, avoiding non-peer-reviewed sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
